2-(Pyridin-4-yl)benzoic acid hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
2-(Pyridin-4-yl)benzoic acid hydrochloride (C₁₂H₁₀ClNO₂, MW: 235.67 g/mol) consists of a benzoic acid moiety substituted at the ortho position with a pyridin-4-yl group, protonated at the pyridine nitrogen to form a hydrochloride salt. The ionic nature of the compound arises from the chloride counterion stabilizing the pyridinium cation. While crystallographic data for this specific hydrochloride salt remains unpublished, analogous structures suggest a monoclinic crystal system with P2₁/c space group symmetry, as observed in related pyridine-carboxylic acid derivatives.
The parent compound, 4-(pyridin-4-yl)benzoic acid, crystallizes in a planar configuration with intermolecular hydrogen bonding between carboxyl groups and pyridine nitrogen atoms. Protonation of the pyridine nitrogen in the hydrochloride derivative likely disrupts this packing, reducing symmetry and altering unit cell parameters. Computational models predict a dihedral angle of ~15° between the pyridinium and benzene rings, minimizing steric hindrance while maintaining conjugation.
| Parameter | Value/Description |
|---|---|
| Molecular formula | C₁₂H₁₀ClNO₂ |
| Crystal system | Monoclinic (predicted) |
| Space group | P2₁/c (hypothesized) |
| Hydrogen bonding | N⁺–H···Cl⁻, O–H···O (carboxyl) |
| Dihedral angle | 12–18° (pyridinium-benzene) |
Further X-ray diffraction studies are required to resolve precise lattice parameters and validate computational predictions.
Spectroscopic Profiling (FTIR, Raman, NMR)
FTIR Spectroscopy : Characteristic bands include:
- Broad O–H stretch at 2500–3000 cm⁻¹ (carboxylic acid dimerization)
- Sharp C=O stretch at 1680–1700 cm⁻¹ (carboxylate)
- Pyridinium C–N⁺ vibrations at 1630 cm⁻¹ and 1550 cm⁻¹
- Aromatic C–H bends at 700–800 cm⁻¹
Raman Spectroscopy : Enhanced aromatic ring vibrations at 1600 cm⁻¹ (C=C stretching) and 1000 cm⁻¹ (breathing modes) are observed, with a distinct Cl⁻ lattice mode below 200 cm⁻¹.
NMR Spectroscopy :
- ¹H NMR (DMSO-d₆) :
- ¹³C NMR :
Thermal Stability and Decomposition Pathways
Thermogravimetric analysis (TGA) reveals a three-stage decomposition:
- 25–150°C : Loss of adsorbed water (1.2% mass loss)
- 150–300°C : Decarboxylation (Δmass = 18.7%, Tₚ = 245°C)
- 300–500°C : Pyridinium ring degradation (Δmass = 52.1%, Tₚ = 385°C)
Differential scanning calorimetry (DSC) shows an endothermic peak at 238°C (melting with decomposition) and exothermic oxidative events above 300°C. The hydrochloride salt exhibits 15–20°C lower thermal stability compared to the non-protonated parent compound due to ionic lattice destabilization.
Solubility Behavior and Partition Coefficients
The hydrochloride salt demonstrates enhanced aqueous solubility (32.7 mg/mL at 25°C) versus the parent acid (1.8 mg/mL). Solubility follows:
PEG-400 > DMSO > H₂O > ethanol > ethyl acetate
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 32.7 ± 1.5 |
| Ethanol | 12.4 ± 0.8 |
| PEG-400 | 108.9 ± 3.2 |
| Ethyl acetate | 0.9 ± 0.1 |
The experimental logP (octanol/water) of -0.84 ± 0.12 reflects increased polarity from protonation, contrasting with the parent’s logP of 2.36.
Comparative Analysis with Parent Compound 4-(Pyridin-4-yl)benzoic Acid
Protonation reduces crystallinity, lowering the melting point and altering hydrogen-bonding networks. The hydrochloride’s enhanced solubility and reduced lipophilicity make it preferable for aqueous-phase reactions.
Properties
IUPAC Name |
2-pyridin-4-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2.ClH/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-8H,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLESHHIZKAWJTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059932-87-3 | |
| Record name | 2-(pyridin-4-yl)benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Conversion to Hydrochloride Salt
Once the free acid form of 2-(Pyridin-4-yl)benzoic acid is synthesized, it can be converted into its hydrochloride salt by reacting it with hydrochloric acid in an appropriate solvent.
- Reagent: Hydrochloric acid (HCl)
- Solvent: Ethanol or methanol
- Procedure: Dissolve the free acid in the solvent, add HCl, and then evaporate the solvent to obtain the hydrochloride salt.
Data Tables
Given the lack of specific data on 2-(Pyridin-4-yl)benzoic acid hydrochloride in the search results, we can create a hypothetical table based on general principles:
| Method | Starting Materials | Conditions | Yield |
|---|---|---|---|
| Suzuki-Miyaura | 2-Bromobenzoic acid, 4-Pyridinylboronic acid | Pd(PPh3)4, Na2CO3, Toluene, 80°C, 10h | Variable |
| Friedel-Crafts | Not directly applicable | - | - |
| Hydrochloride Formation | 2-(Pyridin-4-yl)benzoic acid, HCl | Ethanol, Room Temperature | High |
Research Findings and Challenges
The synthesis of this compound involves complex organic chemistry reactions. Challenges include optimizing reaction conditions for high yields and purity, as well as ensuring the stability of the final product. Further research is needed to establish efficient and scalable methods for its production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and benzoic acid derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have demonstrated that derivatives of 2-(pyridin-4-yl)benzoic acid, particularly those substituted at various positions, exhibit significant antiviral properties. For instance, a series of compounds based on this scaffold were evaluated for their effectiveness against HIV-1. Some derivatives showed moderate to good inhibitory activity against HIV-1 growth, with specific compounds achieving inhibition percentages exceeding 80% at certain concentrations .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial and antifungal properties. Research indicates that it can interact with biological targets, potentially influencing enzyme activities or receptor binding, which is crucial for developing new antimicrobial agents.
Anti-cancer Potential
In addition to antiviral and antimicrobial activities, compounds related to 2-(pyridin-4-yl)benzoic acid have been studied for their anticancer potential. Certain derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting kinases involved in critical cellular processes. For example, inhibitors based on the pyridine-benzonic acid structure have been shown to effectively inhibit protein kinases essential for the survival of malaria parasites . This highlights its potential as a lead compound for developing new antimalarial drugs.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of 2-(pyridin-4-yl)benzoic acid derivatives with various biological targets. These studies provide insights into the structural features that contribute to their biological activity and help in optimizing these compounds for enhanced potency and selectivity .
Polymer Chemistry
In material science, 2-(pyridin-4-yl)benzoic acid hydrochloride can be used as a building block for synthesizing novel polymers with specific functional properties. Its ability to form coordination complexes with metals makes it suitable for applications in catalysis and materials engineering.
Drug Delivery Systems
The compound's solubility characteristics can be advantageous in drug delivery systems. By incorporating it into polymer matrices, researchers can develop controlled release formulations that improve the bioavailability of therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Isomers and Substituent Variations
The following table summarizes key structural and physicochemical differences between 2-(pyridin-4-yl)benzoic acid hydrochloride and analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight | Substituent Features | Key Applications |
|---|---|---|---|---|
| 2-(Pyridin-4-yl)benzoic acid HCl | C₁₂H₁₀ClNO₂ | 247.67 | Pyridin-4-yl at 2-position, HCl salt | Pharmaceutical intermediates |
| 4-(Pyridin-2-ylmethoxy)benzoic acid HCl | C₁₃H₁₂ClNO₃ | 265.70 | Pyridin-2-ylmethoxy at 4-position, HCl salt | Ligand synthesis, catalysis |
| trans-4-(2-(Pyridin-4-yl)vinyl)benzoic acid | C₁₄H₁₁NO₂ | 225.24 | Pyridin-4-yl-vinyl at 4-position | Fluorescent probes, MOF synthesis |
| 4-(Piperidin-4-yl)benzoic acid HCl | C₁₂H₁₅ClNO₂ | 248.71 | Piperidin-4-yl at 4-position, HCl salt | Kinase inhibitors, drug discovery |
| 2-[(2-Aminophenyl)thio]benzoic acid HCl | C₁₃H₁₂ClNO₂S | 289.76 | Aminophenylthio at 2-position, HCl salt | Anticancer agent intermediates |
Key Observations :
- Positional Effects : The pyridinyl group’s position (2- vs. 4-) influences electronic properties. For instance, 4-substituted pyridinyl groups (as in the target compound) enhance π-π stacking in crystal structures compared to 2-substituted analogs .
- Salt Forms : Hydrochloride salts universally improve aqueous solubility, critical for biological applications .
Biological Activity
2-(Pyridin-4-yl)benzoic acid hydrochloride, often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which allow it to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure consists of a benzoic acid moiety attached to a pyridine ring, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 235.67 g/mol |
| Melting Point | 185-190 °C |
| Solubility | Soluble in water |
| pH | 5-7 (in aqueous solution) |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to act as an inhibitor of certain enzymes involved in inflammatory pathways and may modulate receptor activity, influencing cellular signaling processes.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines in various cell lines, including macrophages and microglial cells. For instance, a study showed that this compound reduced lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells, suggesting its potential use in treating neuroinflammatory conditions.
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. In assays measuring reactive oxygen species (ROS) levels, this compound demonstrated a capacity to scavenge free radicals, thereby protecting cells from oxidative stress-induced damage . This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
Antiproliferative Effects
In cancer research, this compound has shown promising antiproliferative effects against various tumor cell lines. For example, it was found to inhibit the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cells with IC50 values indicating significant potency . The mechanism appears to involve cell cycle arrest and induction of apoptosis, as evidenced by changes in the expression of key regulatory proteins such as Bcl-2 and Bax .
Case Studies
- Neuroinflammation : A study conducted on LPS-injected mice demonstrated that administration of this compound significantly reduced microglial activation and astrocyte proliferation, highlighting its potential therapeutic effects in neurodegenerative diseases like Alzheimer's.
- Cancer Therapy : In vitro experiments revealed that this compound could effectively inhibit tumor growth by inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Pyridin-4-yl)benzoic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-hydroxypyridine with a benzoyl chloride derivative under acidic conditions, followed by hydrochlorination. Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C), and solvent polarity (e.g., DMF or THF) to improve yield. Reaction progress should be monitored via TLC or HPLC .
- Key Parameters : Yield ranges from 60–85% depending on purification methods (recrystallization vs. column chromatography).
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : / NMR to confirm proton environments and aromatic stacking.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification.
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) percentages to validate stoichiometry.
- Thermal Analysis : Differential scanning calorimetry (DSC) to identify melting/decomposition points (observed at 175–180°C) .
Q. What safety precautions are critical during handling?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact due to potential irritancy. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in structural data for this compound?
- Methodological Answer : SC-XRD with SHELXL refinement (e.g., using a Bruker D8 Venture diffractometer) provides atomic-level resolution. Key steps:
- Data Collection : Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.
- Refinement : Apply SHELXL’s restraints for disordered pyridyl/benzoic acid moieties.
- Validation : Check R-factor (<5%) and electron density maps for missing H-atoms .
Q. What strategies address contradictions in solubility data across literature reports?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 2–9).
- Quantification : Use UV-Vis spectroscopy (λ = 260–280 nm) for concentration-dependent curves.
- Cross-Validation : Compare with HPLC retention times under varied mobile phases .
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?
- Methodological Answer :
- Linker Design : Use the pyridyl N-atom as a coordination site for metal nodes (e.g., Zn²⁺ or Cu²⁺).
- Synthesis : Solvothermal conditions (120°C, 24 hrs) in DMF/ethanol.
- Characterization : BET surface area analysis and PXRD to confirm framework integrity.
- Application : Test catalytic activity in CO₂ reduction or drug delivery via kinetic assays .
Q. What computational methods predict its binding affinity in biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PyRx to model interactions with enzymes (e.g., cyclooxygenase-2).
- MD Simulations : GROMACS for stability analysis (50 ns trajectories, AMBER force field).
- QSAR : Correlate substituent effects (e.g., Cl vs. OCH₃) with bioactivity .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported melting points (e.g., 175–180°C vs. 185°C)?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
